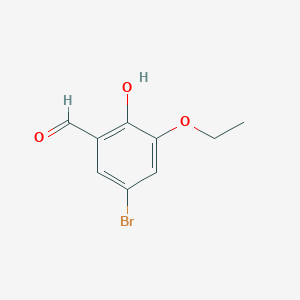

5-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Descripción

BenchChem offers high-quality 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-3-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-7(10)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLUCOQXWXUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282061 | |

| Record name | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-44-3 | |

| Record name | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20035-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Salicylaldehyde Chemistry

5-Bromo-3-ethoxy-2-hydroxybenzaldehyde belongs to the class of substituted salicylaldehydes. Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives are characterized by the presence of a hydroxyl group ortho to the aldehyde function on a benzene (B151609) ring. This arrangement facilitates intramolecular hydrogen bonding and dictates the chemical reactivity of the molecule. The substituents on the aromatic ring, in this case, a bromine atom at the 5-position and an ethoxy group at the 3-position, further modulate the electronic properties and steric environment of the molecule, influencing its behavior in chemical reactions.

The chemistry of substituted salicylaldehydes is rich and varied, with these compounds serving as precursors to a multitude of heterocyclic systems and coordination complexes. The presence of the aldehyde and hydroxyl groups allows for a range of chemical transformations, including condensation reactions to form Schiff bases, and cyclization reactions to produce chromene and coumarin (B35378) derivatives.

Significance As a Key Building Block and Precursor in Organic Synthesis

The strategic placement of the bromo, ethoxy, and hydroxyl groups makes 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde a valuable building block in organic synthesis. The aldehyde and hydroxyl moieties are reactive sites for constructing larger molecular architectures, while the bromo and ethoxy groups can be used to tune the properties of the final products or to introduce further functionality.

A plausible synthetic route to 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde can be inferred from the synthesis of the analogous compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005). This would likely involve the bromination of 3-ethoxysalicylaldehyde. The reaction would proceed via electrophilic aromatic substitution, with the bromine atom being directed to the position para to the activating hydroxyl group.

| Property | Value |

|---|---|

| Chemical Formula | C9H9BrO3 nist.gov |

| Molecular Weight | 245.07 g/mol nist.gov |

| CAS Number | 20035-44-3 nist.gov |

Overview of Research Trajectories for the Compound and Its Derivatives

Established Synthetic Routes

The synthesis of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde can be approached through several established routes, primarily involving the bromination of a substituted benzaldehyde (B42025) or the formylation of a substituted phenol. These methods are often multi-step processes requiring careful control of reaction conditions to achieve the desired product with good yield and purity.

Multi-step Synthesis Procedures

A plausible multi-step synthesis for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde can be extrapolated from the synthesis of its methoxy (B1213986) analog, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) (5-bromovanillin). This analogous synthesis starts from vanillin (B372448), which is brominated to yield the desired product. guidechem.com A similar strategy for the target compound would likely begin with 3-ethoxy-2-hydroxybenzaldehyde as the starting material.

Proposed Synthetic Pathway:

Starting Material: 3-ethoxy-2-hydroxybenzaldehyde.

Reaction: Electrophilic aromatic substitution (bromination).

Reagents: A brominating agent such as liquid bromine in a suitable solvent like acetic acid, often with a catalyst or promoter like potassium bromide. guidechem.com

Product: 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde.

Another potential route could involve the formylation of a pre-functionalized benzene (B151609) ring, such as 4-bromo-2-ethoxyphenol. This approach introduces the aldehyde group in a later step.

Alternatively, a pathway analogous to the synthesis of 3-bromo-5-hydroxybenzaldehyde (B172141) could be considered. This would start with a di-substituted phenol, such as 3,5-dibromophenol. The process would involve a lithium-halogen exchange followed by formylation to introduce the aldehyde group. Subsequent ethoxylation would then be required to yield the final product.

Optimized Reaction Conditions for Improved Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde. Based on the synthesis of similar compounds, several factors can be fine-tuned.

For the bromination of an activated aromatic ring like a hydroxybenzaldehyde, controlling the reaction temperature is critical to prevent over-bromination or side reactions. In the synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, the reaction is conducted at 100°C. guidechem.com The dropwise addition of the brominating agent also helps to manage the reaction's exothermicity and improve selectivity.

The choice of solvent is another important parameter. Acetic acid is commonly used as a solvent for bromination reactions of phenolic compounds. guidechem.com The work-up procedure, including quenching the reaction, extraction, and purification steps like recrystallization or column chromatography, is also vital for obtaining a pure product.

| Parameter | Optimized Condition (by analogy) | Rationale |

| Temperature | 100°C | To ensure a sufficient reaction rate while minimizing side products. guidechem.com |

| Solvent | Acetic Acid | Provides a suitable medium for the dissolution of reactants and facilitates the reaction. guidechem.com |

| Addition of Bromine | Dropwise over a period (e.g., 50 minutes) | Controls the reaction rate and prevents localized high concentrations of bromine. guidechem.com |

| Reaction Time | 90 minutes | To allow the reaction to proceed to completion. guidechem.com |

| Catalyst/Promoter | Potassium Bromide | Can facilitate the bromination process. guidechem.com |

Comparative Analysis of Synthetic Strategies

The choice of a synthetic strategy for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde depends on factors such as the availability of starting materials, reaction efficiency, and desired selectivity.

Efficiency and Selectivity Considerations

The direct bromination of 3-ethoxy-2-hydroxybenzaldehyde is likely the most straightforward and efficient route, assuming the starting material is readily available. The hydroxyl and ethoxy groups are ortho-, para-directing activators, and the aldehyde is a meta-directing deactivator. This substitution pattern favors bromination at the 5-position, which is para to the strongly activating hydroxyl group and ortho to the ethoxy group, thus promoting high regioselectivity. The synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde from vanillin boasts a high yield of 92.5% under optimized conditions, suggesting that a similar approach for the ethoxy analog could also be highly efficient. guidechem.com

Emerging Methodologies and Sustainable Synthesis Aspects

While traditional synthetic methods often rely on stoichiometric reagents and organic solvents, there is a growing interest in developing more sustainable and environmentally friendly approaches. For the synthesis of compounds like 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, emerging methodologies could focus on several key areas:

Greener Solvents: Replacing conventional solvents like acetic acid with more benign alternatives such as ionic liquids or water-based systems.

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. For bromination, the use of catalysts can enhance selectivity and reduce the amount of brominating agent required.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields, safety, and scalability compared to batch processes.

Biocatalysis: The use of enzymes to perform specific transformations could offer high selectivity under mild reaction conditions, although this is a less explored area for this type of compound.

Schiff Base Formation: Principles and Synthetic Utility

The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a cornerstone of organic synthesis. For 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, this reaction provides a straightforward route to a wide array of derivatives with potential applications in coordination chemistry, materials science, and medicinal chemistry. The general principle involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic azomethine (-C=N-) linkage.

Condensation Reactions with Primary Amines

The formation of Schiff bases from 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde can be readily achieved by reacting the aldehyde with various primary amines under suitable conditions, often involving refluxing in an alcohol solvent. nih.gov

The reaction of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with aromatic amines, such as aniline (B41778) and its derivatives, leads to the formation of N-aryl Schiff bases. These compounds are of particular interest due to their extended conjugation and potential for forming stable metal complexes. A typical synthesis involves the equimolar reaction of the aldehyde and the aromatic amine in a solvent like ethanol (B145695), often with catalytic amounts of acid to facilitate the dehydration step. The resulting Schiff bases are generally crystalline solids and can be purified by recrystallization.

For instance, the condensation with aniline would yield N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)aniline. The general reaction scheme is as follows:

Reaction Scheme:

| Reactant 1 | Reactant 2 | Product |

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Aniline | N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)aniline |

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | p-Toluidine | N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-methylaniline |

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | p-Anisidine | N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-methoxyaniline |

This table presents hypothetical products based on general chemical principles, as specific literature for these reactions with 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde is not available.

Similarly, condensation reactions with primary alkylamines yield N-alkyl Schiff bases. These reactions typically proceed under milder conditions compared to those with aromatic amines due to the higher nucleophilicity of alkylamines. The resulting Schiff bases are often oils or low-melting solids.

The reaction with ethylamine, for example, would produce N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)ethanamine.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Product |

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Ethylamine | N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)ethanamine |

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Propylamine | N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)propan-1-amine |

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Benzylamine | N-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-1-phenylmethanamine |

This table presents hypothetical products based on general chemical principles, as specific literature for these reactions with 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde is not available.

Chemo- and Regioselectivity in Schiff Base Synthesis

In the context of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the primary site of reaction for Schiff base formation is unequivocally the aldehyde group. The phenolic hydroxyl group is significantly less reactive towards primary amines under standard Schiff base formation conditions. This inherent chemoselectivity simplifies the synthesis, as protection of the hydroxyl group is generally not required.

Regioselectivity is not a factor in the reaction of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with monofunctional primary amines, as there is only one aldehyde group. However, if a diamine were used, the stoichiometry of the reactants would determine whether a mono- or di-Schiff base is formed.

Other Functional Group Transformations

Beyond Schiff base formation, the functional groups of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde can undergo a variety of other transformations, further expanding its synthetic utility.

Reductive Amination Products

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of a Schiff base in situ, followed by its immediate reduction to the corresponding amine. This method is often preferred over the direct alkylation of amines as it avoids the common issue of over-alkylation.

The reaction of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with a primary amine in the presence of a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield a secondary amine. For example, the reductive amination with methylamine (B109427) would produce 1-(5-bromo-3-ethoxy-2-hydroxyphenyl)-N-methylmethanamine.

Reaction Scheme:

| Amine | Reducing Agent | Product |

| Methylamine | Sodium Borohydride | 1-(5-bromo-3-ethoxy-2-hydroxyphenyl)-N-methylmethanamine |

| Aniline | Sodium Cyanoborohydride | (5-bromo-3-ethoxy-2-hydroxyphenyl)(phenyl)methanamine |

| Benzylamine | Sodium Triacetoxyborohydride | (5-bromo-3-ethoxy-2-hydroxyphenyl)(phenylmethyl)methanamine |

This table presents hypothetical products based on general chemical principles, as specific literature for these reactions with 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde is not available.

The choice of reducing agent is crucial. Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the starting aldehyde.

Modifications of the Aromatic Ring System

There is no specific data in the reviewed literature detailing the modification of the aromatic ring of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde. In principle, the bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: Would be expected to react with boronic acids or esters to replace the bromine atom with an aryl, heteroaryl, or vinyl group.

Sonogashira Coupling: Would likely couple with terminal alkynes to introduce an alkynyl substituent in place of bromine.

Heck Reaction: Could react with alkenes to form a new carbon-carbon bond at the bromine position.

However, without published experimental results for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, any discussion of specific reaction conditions, catalysts, yields, or the properties of the resulting products would be purely speculative. No data tables of such transformations can be compiled.

Incorporation into Complex Heterocyclic Frameworks

Similarly, while salicylaldehyde derivatives are common precursors for the synthesis of various heterocyclic compounds, specific examples starting from 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde are not documented. The presence of the aldehyde, hydroxyl, and ethoxy groups suggests potential pathways for cyclization reactions to form heterocyclic systems.

For instance, reactions with active methylene compounds are a standard route to the formation of coumarins (benzopyran-2-ones) or chromones (benzopyran-4-ones), which are important heterocyclic scaffolds in medicinal chemistry. The Knoevenagel condensation is a key reaction in this context. Furthermore, reactions with ureas or thioureas via multicomponent reactions like the Biginelli reaction could potentially lead to the formation of dihydropyrimidine (B8664642) derivatives.

Despite these theoretical possibilities, the absence of concrete research examples in the scientific literature prevents a detailed and factual discussion. The specific influence of the ethoxy and bromo substituents on the reactivity and reaction outcomes for this particular molecule has not been reported, making it impossible to generate the requested detailed research findings and data tables.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo 3 Ethoxy 2 Hydroxybenzaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been utilized to confirm the molecular structure of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde following its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton NMR (¹H NMR) data for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde has been reported, confirming the presence and connectivity of the protons in the molecule. openmedicinalchemistryjournal.com The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aldehydic, hydroxyl, aromatic, and ethoxy group protons.

The key chemical shifts and their assignments are detailed in the table below. The singlet for the aldehyde proton appears at approximately 9.84 ppm, while the hydroxyl proton signal is observed further downfield around 10.96 ppm. openmedicinalchemistryjournal.com The two aromatic protons appear as distinct doublets, indicating their unique chemical environments. The ethoxy group is characterized by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a typical pattern for an ethyl group. openmedicinalchemistryjournal.com

Despite the availability of ¹H NMR data, a corresponding peer-reviewed report of the ¹³C NMR spectrum for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde could not be located. While ¹³C NMR data for numerous derivatives are available, this information is not directly applicable to the parent aldehyde. openmedicinalchemistryjournal.comresearchgate.net

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OH | 10.96 | Singlet (s) | N/A |

| -CHO | 9.84 | Singlet (s) | N/A |

| Ar-H | 7.29 | Doublet (d) | 2.2 |

| Ar-H | 7.16 | Doublet (d) | 2.1 |

| -OCH2CH3 | 4.10 | Quartet (q) | 7.0 |

| -OCH2CH3 | 1.49 | Triplet (t) | 7.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde and its derivatives reveals characteristic absorption bands corresponding to the specific vibrational modes of its constituent bonds.

The analysis of derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde shows several key spectral regions. openmedicinalchemistryjournal.comresearchgate.net An intense, broad band is typically observed in the 3100-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak indicates intermolecular or intramolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear as weaker bands in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethoxy group are found between 2850 and 3000 cm⁻¹. researchgate.net

The most indicative signal for the aldehyde functionality is the strong C=O stretching band, which for substituted benzaldehydes, generally appears in the 1650-1700 cm⁻¹ region. Vibrations corresponding to the C=C stretching of the aromatic ring are observed in the 1450-1600 cm⁻¹ range. Furthermore, the C-O stretching vibrations from the phenolic hydroxyl and the ethoxy ether linkage are expected to produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The presence of the bromine atom can be confirmed by a C-Br stretching vibration in the lower wavenumber region of the spectrum, typically between 500 and 700 cm⁻¹.

The following table summarizes the expected characteristic vibrational modes for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde based on data from its derivatives and related substituted salicylaldehydes. openmedicinalchemistryjournal.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3100 - 3400 | Broad, Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Ethoxy Group (-CH₂CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Aldehyde | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | Ar-OH | 1200 - 1300 | Strong |

| C-O Stretch (Ether) | Ar-O-CH₂ | 1000 - 1100 | Strong |

| C-Br Stretch | Aromatic Bromide | 500 - 700 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophoric system of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, which includes the substituted benzene (B151609) ring and the carbonyl group, gives rise to characteristic absorption bands.

The UV-Vis spectrum of substituted salicylaldehydes is typically characterized by two main absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity (high molar absorptivity) and occur at shorter wavelengths. For salicylaldehyde (B1680747) derivatives, these are often observed in the 250-350 nm range. researchgate.net The n→π* transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are typically of lower intensity and appear at longer wavelengths, often above 300 nm.

The specific positions of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The hydroxyl (-OH), ethoxy (-OC₂H₅), and bromo (-Br) groups can act as auxochromes, modifying the energy of the electronic transitions and causing shifts in the absorption bands (bathochromic or hypsochromic shifts). For instance, the deprotonation of the phenolic hydroxyl group in similar compounds has been shown to cause a significant bathochromic (red) shift, with a new absorption band appearing at a higher wavelength, sometimes above 400 nm. researchgate.net

The table below outlines the probable electronic transitions and their expected absorption maxima for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde in a neutral solvent.

| Electronic Transition | Chromophore | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring & C=O | ~260 - 280 | High |

| π → π | Aromatic Ring & C=O | ~320 - 350 | Medium-High |

| n → π* | Carbonyl Group (C=O) | ~350 - 380 | Low |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of the molecular formula, confirming the identity of the synthesized compound.

For 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde (C₉H₉BrO₃), the calculated monoisotopic mass is 243.97351 Da. openmedicinalchemistryjournal.com Experimental analysis using techniques like Electrospray Ionization (ESI) typically observes the protonated molecule [M+H]⁺. Research on the synthesis of this compound has confirmed its mass through HRMS, with an observed m/z for the [M+H]⁺ ion at 244.1366, which aligns with the calculated mass for C₉H₉BrO₃. openmedicinalchemistryjournal.com

The presence of a bromine atom is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. Consequently, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an isotopic doublet) separated by approximately 2 m/z units and having nearly equal intensity.

Fragmentation patterns in mass spectrometry provide valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) or the loss of the formyl radical (M-29, loss of -CHO). For this specific molecule, cleavage of the ethoxy group could also occur, leading to fragments corresponding to the loss of an ethyl radical (M-29, loss of -C₂H₅) or an ethoxy radical (M-45, loss of -OC₂H₅).

The table below presents the key high-resolution mass spectrometry data for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde.

| Ion | Formula | Calculated m/z | Observed m/z openmedicinalchemistryjournal.com | Description |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₀⁷⁹BrO₃⁺ | 244.98077 | 244.1366 (avg) | Protonated Molecule (⁷⁹Br isotope) |

| [M+H]⁺ | C₉H₁₀⁸¹BrO₃⁺ | 246.97872 | - | Protonated Molecule (⁸¹Br isotope) |

| [M]⁺ | C₉H₉⁷⁹BrO₃⁺ | 243.97351 | - | Molecular Ion (⁷⁹Br isotope) |

| [M]⁺ | C₉H₉⁸¹BrO₃⁺ | 245.97146 | - | Molecular Ion (⁸¹Br isotope) |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. For a molecule like 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an analysis of the electronic structure would typically be performed. This would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Unfortunately, without specific studies on 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, no data for these parameters can be presented.

Tautomerism and Isomerism Investigations

The presence of a hydroxyl group adjacent to an aldehyde functionality in 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde suggests the possibility of tautomerism.

While the provided outline mentions enol-imine and keto-amine tautomerism, it is important to note that this is more relevant to Schiff bases derived from the aldehyde. For the aldehyde itself, the relevant equilibrium would be the keto-enol tautomerism, involving the migration of a proton from the hydroxyl group to the carbonyl oxygen. Computational studies would quantify the relative energies of the tautomers to determine which form is more stable under different conditions.

E/Z isomerism is typically associated with double bonds. In the context of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, this could be relevant to the C=N bond in its Schiff base derivatives. Computational methods can be used to calculate the energy barrier for rotation around this bond, providing insights into the stability and interconversion of the isomers.

Potential energy surface (PES) scans are performed to explore the conformational landscape of a molecule. For 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, a PES scan could be conducted by systematically rotating specific bonds, such as the C-O bond of the ethoxy group or the C-C bond connecting the aldehyde group to the aromatic ring. This would help identify the most stable conformers and the energy barriers between them.

Aromaticity Analysis (e.g., HOMA Indexes)

The aromaticity of the benzene (B151609) ring in 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde is influenced by its substituents. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common computational tool used to quantify the degree of aromaticity based on the geometric parameters of the ring. A HOMA value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic system. Without specific calculations, the HOMA index for this compound remains unknown.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different potential regions.

For 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, an MEP analysis would be expected to show:

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to high electrostatic potential and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the hydroxyl (-OH), ethoxy (-OCH₂CH₃), and aldehyde (-CHO) groups due to the high electronegativity of oxygen.

Positive Regions (Blue): These electron-deficient areas have low electrostatic potential and are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atoms, particularly the hydroxyl proton and the aldehyde proton.

Neutral Regions (Green): These areas indicate a near-zero potential and are typically found over the carbon skeleton of the benzene ring.

The MEP map provides a clear, visual guide to the molecule's reactive sites, predicting how it will interact with other charged or polar species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. In 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the HOMO is expected to be localized primarily over the electron-rich benzene ring and the oxygen atoms of the hydroxyl and ethoxy groups, which possess lone pairs of electrons.

LUMO: This orbital serves as the primary electron acceptor. The LUMO would likely be distributed over the electron-withdrawing aldehyde group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap indicates lower kinetic stability and higher chemical reactivity, suggesting the molecule can be more easily excited. This energy gap is also crucial for determining the molecule's electronic absorption properties.

| Parameter | Description | Significance for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| ΔE (Gap) | ELUMO - EHOMO | A key indicator of chemical reactivity and electronic stability. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. These interactions, known as hyperconjugation, are quantified by the second-order perturbation energy, E(2).

For 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, significant NBO interactions would be expected, including:

Delocalization of lone pair electrons from the oxygen atoms (hydroxyl, ethoxy) into the antibonding π* orbitals of the aromatic ring.

Interactions between the π orbitals of the benzene ring and the π* orbitals of the carbonyl group in the aldehyde.

Higher E(2) values signify stronger interactions, indicating greater electron delocalization and increased molecular stability. NBO analysis effectively explains the electronic communication between the different functional groups attached to the benzene ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| Hypothetical Data | Hypothetical Data | Value | Describes the nature of the orbital overlap (e.g., LP -> π*). |

Fukui Function (FF) Analysis for Reactivity Sites (Electrophilic and Nucleophilic Regions)

The Fukui function is a reactivity descriptor derived from DFT that helps to pinpoint the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added or removed.

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atoms with the highest f+ values are the most electrophilic. For this molecule, the carbonyl carbon of the aldehyde group would be a primary candidate.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). Atoms with the highest f- values are the most nucleophilic. These would likely be the oxygen atoms and certain carbons on the aromatic ring.

f0(r): Predicts the site for a radical attack .

Fukui analysis provides a more quantitative measure of local reactivity compared to the qualitative picture from an MEP map.

| Atom | f+ | f- | f0 | Predicted Attack Site For: |

| Atom ID | Value | Value | Value | Nucleophile / Electrophile / Radical |

Net Atomic Charges (NPA & MPA)

Calculating the net atomic charges on each atom provides insight into the intramolecular charge distribution and the polarity of bonds. Two common methods are Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA). NPA is generally considered more reliable as it is less dependent on the basis set used in the calculation.

In 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, this analysis would confirm:

Significant negative charges on the highly electronegative oxygen and bromine atoms.

Positive charges on the hydrogen atoms and the carbonyl carbon.

A complex distribution of small positive or negative charges across the carbons of the benzene ring, influenced by the competing electron-donating (hydroxyl, ethoxy) and electron-withdrawing (bromo, aldehyde) effects of the substituents.

| Atom | NPA Charge | MPA Charge |

| Atom ID | Value (e) | Value (e) |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics. Computational methods can predict the NLO response of a molecule, which is governed by its hyperpolarizability. A high NLO response often arises from significant intramolecular charge transfer, which is facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system.

Calculation of Linear Polarizability

Linear polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a prerequisite for understanding the more complex nonlinear optical properties. The total static dipole moment (μ) and the mean polarizability (α₀) are calculated to evaluate the NLO potential. Molecules with large dipole moments and polarizability often exhibit significant NLO responses. The presence of both electron-donating (-OH, -OCH₂CH₃) and electron-withdrawing (-CHO, -Br) groups on the aromatic ring of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde suggests it could possess notable polarizability.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α₀) | Value | a.u. |

Determination of First-Order Hyperpolarizability Values

The nonlinear optical (NLO) properties of a molecule, such as its first-order hyperpolarizability (β), are of significant interest for applications in optoelectronics. These properties are fundamentally linked to the molecular structure and the distribution of electron density. Computational quantum chemistry provides a powerful tool for the theoretical determination of these values.

For substituted benzaldehydes, density functional theory (DFT) is a commonly employed method to calculate the first-order hyperpolarizability. The selection of a suitable basis set is crucial for the accuracy of these calculations. While specific values for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde have not been reported, studies on related molecules indicate that the presence of both electron-donating (like the ethoxy and hydroxyl groups) and electron-withdrawing (like the bromo and aldehyde groups) substituents can enhance NLO properties. The intramolecular charge transfer between these groups, facilitated by the π-conjugated system of the benzene ring, is a key factor in determining the magnitude of the first-order hyperpolarizability.

The calculated first-order hyperpolarizability is typically reported as a total value (β_tot), which is derived from the individual tensor components (β_x, β_y, and β_z). A higher β_tot value suggests a stronger NLO response. The table below illustrates the kind of data that would be generated from such a computational study.

Table 1: Hypothetical First-Order Hyperpolarizability Data for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde No specific experimental or theoretical values for the first-order hyperpolarizability of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde have been found in the reviewed literature. The following table is for illustrative purposes only.

| Parameter | Value (arbitrary units) |

| β_x | Data not available |

| β_y | Data not available |

| β_z | Data not available |

| β_tot | Data not available |

In Silico Interaction Studies with Biomolecules

In silico methods are instrumental in predicting and analyzing the potential interactions of small molecules with biological macromolecules like DNA. These computational approaches can provide insights into the mechanisms of action and potential toxicity of chemical compounds.

The Electrophilicity-Based Charge Transfer (ECT) method is a theoretical approach used to quantify the amount of charge transferred between a molecule and a biological system, such as DNA. This method is rooted in conceptual DFT and utilizes global reactivity descriptors like electronic chemical potential (μ) and chemical hardness (η) to predict the direction and magnitude of charge flow in an interaction.

The ECT is defined by the equation: ECT = (μ_A - μ_B) / (η_A + η_B)

Where A and B represent the interacting systems (e.g., 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde and a DNA base). A positive ECT value indicates that the molecule acts as an electron acceptor, while a negative value suggests it behaves as an electron donor. This information is valuable for understanding the nature of the chemical interaction.

The analysis of charge transfer (ΔN) provides a quantitative measure of the number of electrons exchanged between two interacting molecules. It is calculated using the formula:

ΔN = (μ_A - μ_B) / (2(η_A + η_B))

A positive ΔN indicates that the molecule of interest accepts electrons, while a negative value signifies that it donates electrons. This analysis is crucial for characterizing the electronic aspects of the interaction between a small molecule and a biomolecule. For instance, in the context of DNA, this can help in understanding the potential for covalent bond formation or other electronic perturbations.

Computational modeling, particularly molecular docking and quantum chemical calculations, can be used to simulate the interaction of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with the constituent bases of DNA (adenine, guanine, cytosine, and thymine). These models can predict the preferred binding sites, the geometry of the interaction, and the binding energy.

The following table presents a hypothetical summary of the kind of data that would be obtained from a charge transfer analysis of the interaction between 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde and DNA bases.

Table 2: Hypothetical Charge Transfer (ΔN) Values for the Interaction of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with DNA Bases Specific computational data for the interaction of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with DNA bases are not available in the reviewed literature. The data presented here are for illustrative purposes.

| DNA Base | ECT (arbitrary units) | ΔN (electrons) |

| Adenine | Data not available | Data not available |

| Guanine | Data not available | Data not available |

| Cytosine | Data not available | Data not available |

| Thymine | Data not available | Data not available |

Coordination Chemistry and Metal Complexation Involving 5 Bromo 3 Ethoxy 2 Hydroxybenzaldehyde Derivatives

Role as a Ligand Precursor for Metal Ion Complexation

5-Bromo-3-ethoxy-2-hydroxybenzaldehyde is an excellent precursor for the synthesis of polydentate ligands, most notably Schiff bases. Schiff bases are formed through the condensation reaction between the aldehyde group of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde and the primary amino group of an amine or hydrazine (B178648) derivative. nih.goviosrjournals.org This reaction creates a compound containing an imine or azomethine (-C=N-) group, which is a key site for coordination with metal ions. science.govnih.gov

The resulting Schiff base ligand is typically at least bidentate, with the phenolic oxygen and the imine nitrogen atoms acting as coordination sites. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which forms a stable chelate ring with the metal ion, typically six-membered. mdpi.com The specific properties of the resulting ligand can be systematically modified by varying the amine component used in the initial condensation reaction. For instance, using simple amines like aniline (B41778) can produce bidentate ligands researchgate.net, while employing amines with additional donor groups (e.g., amino acids, hydrazides with other functional groups) can lead to tridentate or tetradentate ligands capable of forming more complex coordination spheres. mdpi.com The presence of the bromo and ethoxy groups on the salicylaldehyde (B1680747) ring further influences the ligand's electronic properties, which in turn affects the stability and reactivity of the subsequent metal complexes. mdpi.com

Synthesis of Metal Complexes Derived from Schiff Bases

The synthesis of metal complexes from Schiff base ligands derived from substituted salicylaldehydes is a well-established and versatile process. The general method involves the reaction of the Schiff base ligand with a suitable metal salt in a polar solvent, often ethanol (B145695) or methanol. iosrjournals.orgresearchgate.net

A typical synthetic procedure involves two main routes:

Stepwise Synthesis: The Schiff base ligand is first synthesized and isolated. This is achieved by refluxing 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde with a chosen primary amine (in a 1:1 or 1:2 molar ratio depending on the desired ligand) in a solvent like ethanol for several hours. iosrjournals.orgresearchgate.net The resulting solid Schiff base is then filtered, purified by recrystallization, and subsequently reacted with a metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂) in a separate step, again typically under reflux.

In Situ Synthesis: In this template method, the aldehyde, the amine, and the metal salt are all combined in the reaction vessel. The metal ion acts as a template, facilitating the formation of the Schiff base and its immediate complexation.

A variety of transition metal complexes have been prepared using analogous ligands derived from 5-bromosalicylaldehyde (B98134). These include complexes of copper(II), cobalt(II), manganese(II), iron(II/III), nickel(II), vanadium(II), and zinc(II). iosrjournals.orgresearchgate.net The stoichiometry of the final complex (metal-to-ligand ratio) can be controlled by the reaction conditions and the nature of the ligand and metal salt used. For example, reacting a bidentate Schiff base with a metal(II) salt often yields complexes with a 1:2 metal-to-ligand ratio, resulting in general formulas like [M(L)₂]. researchgate.net

| Metal Ion | Amine Precursor | Solvent | General Formula of Complex | Reference |

| Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | Aniline | Ethanol | [M(L)₂] | researchgate.net |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Nicotinic hydrazide | Ethanol | [M(H₂bhn)₂(Cl)₂(H₂O)ₓ] or [M(Hbhn)(Cl)(H₂O)ₓ] | iosrjournals.org |

| Ga(III) | Benzoylhydrazones | Methanol | [Ga(HL)₂]NO₃ | mdpi.com |

| Pt(II) | 1,2-ethylenediamine | Methanol | [Pt(L)] | researchgate.net |

| This table presents data for complexes derived from the closely related 5-bromosalicylaldehyde, which serves as a model for derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde. |

Structural and Electronic Properties of Resulting Metal Complexes

The metal complexes derived from Schiff bases of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde are characterized using a combination of analytical and spectroscopic techniques to elucidate their structural and electronic features.

Structural Properties: The coordination mode of the Schiff base ligand dictates the geometry of the resulting metal complex. As mentioned, ligands derived from salicylaldehydes typically coordinate through the phenolic oxygen and the azomethine nitrogen. researchgate.net In the case of bidentate ligands, this (N,O) coordination can lead to square planar or tetrahedral geometries for 1:2 metal-ligand complexes, while octahedral geometries are common when solvent molecules (like water) or other co-ligands occupy the remaining coordination sites. nih.govrsc.org For instance, studies on analogous Cr(III) and Mn(II) complexes with bidentate Schiff base ligands have proposed octahedral structures. nih.gov X-ray crystallography on a related zinc(II) complex revealed a distorted tetrahedral geometry around the metal center. iosrjournals.org

Infrared (IR) spectroscopy is a crucial tool for confirming complex formation. Key spectral features include:

The disappearance of the C=O stretching band of the aldehyde.

The appearance of a strong C=N (azomethine) stretching band around 1600-1630 cm⁻¹, which often shifts upon coordination to the metal ion.

The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to the M-O and M-N stretching vibrations, providing direct evidence of coordination. researchgate.net

Electronic Properties: The electronic properties of these complexes are primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as lower energy ligand-to-metal charge transfer (LMCT) and d-d transition bands. nih.gov The position and intensity of the d-d transitions are particularly informative for determining the coordination geometry of the metal ion. For example, the electronic spectra of Mn(II) complexes with octahedral geometry show specific transitions such as ⁶A₁g → ⁴T₁g(⁴G). nih.gov

Magnetic moment measurements at room temperature provide insight into the number of unpaired electrons and, by extension, the geometry of the complex. For instance, Mn(II) complexes in an octahedral environment are expected to have a magnetic moment of approximately 5.22 B.M., while Cr(III) octahedral complexes exhibit values around 4.01-4.05 B.M. nih.gov These values help distinguish between high-spin and low-spin configurations and between different possible geometries (e.g., square planar vs. tetrahedral for Ni(II)).

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Shift in C=N stretching frequency; appearance of M-N and M-O bands. | Confirmation of coordination of azomethine nitrogen and phenolic oxygen to the metal ion. |

| UV-Visible Spectroscopy | Low-energy d-d transition bands. | Provides information on the coordination geometry (e.g., octahedral, tetrahedral). |

| Magnetic Susceptibility | Measurement of effective magnetic moment (μ_eff). | Determines the number of unpaired electrons, supporting a proposed geometry and spin state. |

| ¹H NMR Spectroscopy | Shift in proton signals upon complexation. | Elucidates the binding mode of the ligand in solution for diamagnetic complexes. |

| X-ray Crystallography | Provides precise bond lengths, bond angles, and overall molecular structure. | Unambiguous determination of the solid-state structure and coordination geometry. |

| This table summarizes common characterization techniques and their utility in studying metal complexes of Schiff base ligands. |

Biological Relevance and Mechanistic Explorations of Derived Compounds in Vitro and in Silico Studies

Antimicrobial Activity of Synthesized Derivatives (In Vitro)

Derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.

Schiff base derivatives have shown both bacteriostatic and bactericidal effects. For instance, certain Schiff bases exhibited activity against Escherichia coli and Staphylococcus aureus. mediresonline.org The antimicrobial efficacy of these compounds is often enhanced upon chelation with metal ions. nih.govijmrsti.com Studies have shown that metal complexes of Schiff bases can be more potent antibacterial and antifungal agents than the ligands alone. nih.govijmrsti.com

The antimicrobial activity of these derivatives has been evaluated using methods such as the agar (B569324) well diffusion assay to determine the zone of inhibition against various bacterial strains. vensel.org Some synthesized compounds have shown high effectiveness against strains like E. coli and Salmonella typhi. vensel.org

Here is an interactive data table summarizing the antimicrobial activity of selected Schiff base derivatives:

| Compound | Test Organism | Activity | Reference |

| Schiff Base PC1 | Escherichia coli | MIC: 62.5 µg/ml | mediresonline.org |

| Schiff Base PC4 | Escherichia coli | MIC: 62.5 µg/ml | mediresonline.org |

| Schiff Base PC2 | Escherichia coli | MIC: 250 µg/ml | mediresonline.org |

| Schiff Base PC3 | Escherichia coli | MIC: 250 µg/ml | mediresonline.org |

| Chromium Complex of 4-ethoxyaniline-2-pyridinecarboxaldehyde | Saccharomyces cerevisiae | Zone of inhibition: 15 mm |

It is noteworthy that the antimicrobial spectrum can be quite specific, with some compounds showing activity against a narrow range of microorganisms. researchgate.net For example, a study on Schiff bases derived from p-aminophenol and benzaldehyde (B42025) and their metal complexes showed significant activity against several bacterial and fungal strains. ijmrsti.com

Anti-Mycobacterium Tuberculosis Activity of Synthesized Derivatives (In Vitro)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. nih.gov Derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, particularly Schiff bases, have emerged as a promising class of compounds in this regard. eurjchem.com

In vitro screening of newly synthesized Schiff bases has been conducted against M. tuberculosis strains using assays like the microplate Alamar blue assay. nih.goveurjchem.com Some of these derivatives have exhibited significant antitubercular activity. nih.goveurjchem.com For example, certain thiazole (B1198619) analogues have shown good antitubercular potential. nih.gov

The following interactive data table presents the anti-mycobacterium tuberculosis activity of selected derivatives:

| Compound | Strain | MIC (µg/mL) | Reference |

| Thiazole Analogue 4a | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Thiazole Analogue 5b1 | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Thiazole Analogue 5c2 | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Thiazole Analogue 5c4 | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Chroman-Schiff base SM-2 | M. tuberculosis H37Rv | 32 | nih.gov |

| Chroman-Schiff base SM-5 | M. tuberculosis H37Rv | 32 | nih.gov |

These findings underscore the potential of these derivatives as scaffolds for the development of new and effective antitubercular drugs. nih.gov

Enzyme Inhibition Studies of Derived Compounds (In Vitro, e.g., Factor VIIa Inhibition)

The biological activity of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde derivatives extends to the inhibition of specific enzymes, which is a key mechanism for their therapeutic effects. While specific studies on Factor VIIa inhibition were not prominently found in the initial search, the broader enzyme-inhibiting capabilities of this class of compounds are well-documented.

For instance, bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized and shown to have potent inhibitory activity against phosphodiesterase (PDE-1 and -3) enzymes. nih.gov Some of these compounds displayed excellent inhibitory activity with IC50 values better than the standard inhibitor, suramin. nih.gov

In the context of antitubercular activity, a likely target for some nitrobenzamide derivatives, which share structural similarities with the compounds of interest, is the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov This suggests that enzyme inhibition is a plausible mechanism for the observed antimycobacterial effects.

Structure-Activity Relationship (SAR) Studies of Derivatives (In Silico and In Vitro Correlations)

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, both in silico and in vitro methods have been employed to understand how chemical structure influences biological activity.

In silico studies, such as molecular docking, have been used to predict the binding interactions of these derivatives with their target proteins. nih.gov For example, docking studies of chroman-Schiff base derivatives with the tuberculosis target protein InhA have revealed that certain isomers exhibit superior binding affinities compared to reference ligands. nih.gov

Key SAR findings for related Schiff base derivatives include:

Substitution on the Phenyl Ring : The position and nature of substituents on the phenyl ring can significantly impact activity. For example, shifting an ethoxy group from the 4- to the 2-position on the phenyl ring of a thiazolidine-2,4-dione derivative improved its ability to inhibit cell proliferation and induce apoptosis. nih.gov

Metal Chelation : The formation of metal complexes often enhances the antimicrobial activity of Schiff base ligands. nih.govijmrsti.com This is attributed to the increased lipophilicity and altered electronic properties of the complex.

The Azomethine Group : The imine or azomethine group (-C=N-) is a critical pharmacophore in many biologically active Schiff bases. nih.gov

These SAR insights are invaluable for the rational design of more potent and selective therapeutic agents.

Proposed Mechanistic Insights into Biological Actions (Theoretical Frameworks)

The biological activities of derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde are underpinned by several proposed mechanisms of action, largely derived from theoretical and experimental studies on related Schiff bases and their metal complexes.

A predominant theory for the antimicrobial action of Schiff base metal complexes is chelation theory . Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring. This increase in lipophilicity enhances the penetration of the complexes through the lipid membranes of microorganisms, allowing them to interfere with normal cellular processes.

Another proposed mechanism involves the inhibition of essential enzymes . As discussed, derivatives may target specific microbial enzymes like DprE1 in M. tuberculosis, disrupting vital metabolic pathways. nih.gov Molecular docking studies support this by showing favorable binding of these compounds to the active sites of such enzymes. nih.gov

Future Research Directions and Prospective Applications

Exploration of Novel Derivatization Strategies and Reaction Pathways

The reactivity of the aldehyde and phenolic hydroxyl groups is central to the derivatization potential of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde. A primary avenue for future research lies in the synthesis of Schiff bases through condensation reactions with various primary amines. tandfonline.comacs.org Salicylaldehyde (B1680747) and its derivatives are crucial starting materials for these chelating ligands, which have demonstrated a wide array of biological activities. tandfonline.com The resulting imine (-C=N-) bond and the retained hydroxyl group are often essential to the biological mechanisms of these derivatives. tandfonline.com

Further exploration could adapt reaction pathways successful with analogous compounds. For instance, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), a closely related molecule, is used to synthesize various heterocyclic compounds, including:

Benzimidazole-based ligands

Chromenone derivatives

Hydrazones

These synthetic routes suggest that 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde could serve as a precursor to a diverse library of novel compounds. Additionally, transition-metal-catalyzed reactions, such as Stille coupling or iridium-catalyzed hydroacylation, could be explored to form new carbon-carbon bonds at the bromine site or engage the aldehyde group in complex molecule synthesis. nih.gov

Table 1: Potential Derivatization Reactions for 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde

| Reaction Type | Reactant | Potential Product Class | Potential Application |

|---|---|---|---|

| Schiff Base Condensation | Primary Amines (e.g., anilines, amino acids) | Schiff Bases (Imines) | Biologically active agents, Ligands for metal complexes |

| Wittig Reaction | Phosphorus ylides | Stilbene derivatives | Organic electronics, Photochemistry |

| Stille Coupling | Organostannanes | Biaryl compounds | Pharmaceutical intermediates, Ligand synthesis |

| Hydrazone Formation | Hydrazine (B178648) derivatives (e.g., acyl hydrazides) | Hydrazones | Anticancer agents, Antimicrobial compounds mdpi.comnih.gov |

| Etherification | Alkyl halides | Di-alkoxy benzaldehyde (B42025) derivatives | Fine chemical synthesis |

Integration with Advanced Computational Modeling and Machine Learning for Property Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde and its derivatives, guiding experimental efforts. Density Functional Theory (DFT) calculations, which have been successfully applied to similar molecules like 5-Bromosalicylaldehyde (B98134), can elucidate molecular geometry, electronic properties, and intramolecular interactions. mdpi.comnih.gov Such studies can predict the stability of different conformers, analyze vibrational spectra, and map the molecular electrostatic potential to identify reactive sites. nih.gov

Looking forward, the integration of machine learning (ML) presents a frontier for accelerating research. Supervised ML models can be trained on datasets of known reactions to predict outcomes like reaction yield or selectivity for new derivatives. ucla.edu For instance, ML algorithms could be developed to forecast the biological activity of a library of virtual Schiff bases derived from 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, prioritizing the most promising candidates for synthesis. researchgate.netdntb.gov.ua The Δ²-learning model, which predicts high-level quantum mechanical properties from low-cost calculations, exemplifies an advanced approach that could be applied to accurately forecast activation energies and reaction heats for novel pathways involving this compound. nih.govrsc.org

Development of New Functional Materials, Sensors, and Supramolecular Assemblies

The ability of the salicylaldehyde moiety to form stable complexes with a variety of metal ions is a key area for future materials science applications. mdpi.com Derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde, particularly Schiff bases, are expected to act as chemosensors. The coordination of a metal ion can induce a change in the molecule's photophysical properties, such as a "turn-on" fluorescence response, allowing for the selective and sensitive detection of specific cations. researchgate.netmdpi.com For example, Schiff bases derived from other substituted hydroxybenzaldehydes have been developed as selective sensors for ions like Al³⁺, Cu²⁺, Ag⁺, and Hg²⁺. researchgate.netmdpi.comrsc.org The specific substituents (bromo and ethoxy) on the target compound could modulate the selectivity and sensitivity of such sensors.

Furthermore, the potential for this molecule and its derivatives to form organized higher-order structures is a promising research direction. Crystal engineering studies on related thiosemicarbazones have revealed the formation of centrosymmetric dimers and infinite chains through intermolecular hydrogen bonding. researchgate.net By carefully designing derivatives, it may be possible to create novel supramolecular assemblies, such as liquid crystals or porous organic frameworks, with unique optical or electronic properties.

Deepening Mechanistic Understanding of Biological Activities through Advanced In Vitro Assays

Derivatives of substituted salicylaldehydes, especially hydrazones and other Schiff bases, have shown significant potential as anticancer, antimicrobial, and antioxidant agents. tandfonline.comnih.govnih.gov Future work should focus on synthesizing derivatives of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde and screening them for a range of biological activities.

Beyond initial screening, it is crucial to understand the underlying mechanisms of action. Advanced in vitro assays can provide these insights. For example, if a derivative shows anticancer activity against a specific cell line, further studies could investigate its effect on the cell cycle, its ability to induce apoptosis, and its impact on mitochondrial membrane potential. nih.gov Gene expression analysis can reveal which cellular signaling pathways are modulated by the compound, potentially highlighting its molecular targets. nih.gov For prospective antioxidant compounds, thermodynamic analyses combined with DFT calculations can help determine the most likely mechanism of free radical scavenging. mdpi.combohrium.com Such detailed mechanistic studies are essential for the rational design of more potent and selective therapeutic agents based on the 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.